Anticancer agent 95

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

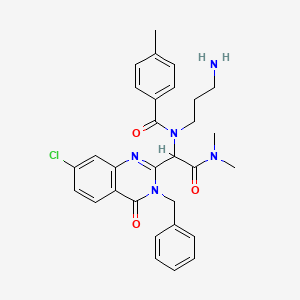

Molecular Formula |

C30H32ClN5O3 |

|---|---|

Molecular Weight |

546.1 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-(dimethylamino)-2-oxoethyl]-4-methylbenzamide |

InChI |

InChI=1S/C30H32ClN5O3/c1-20-10-12-22(13-11-20)28(37)35(17-7-16-32)26(30(39)34(2)3)27-33-25-18-23(31)14-15-24(25)29(38)36(27)19-21-8-5-4-6-9-21/h4-6,8-15,18,26H,7,16-17,19,32H2,1-3H3 |

InChI Key |

POONXXSQQOXHCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Quinazolinone Derivatives as Anticancer Agents

Quinazolinone is a heterocyclic chemical structure that forms the core of various compounds investigated for their therapeutic potential, including anticancer activity.[1][2][3][4][5] Rather than a single "Anticancer agent 95," this designation likely refers to one of many quinazolinone derivatives that have demonstrated cytotoxic effects against cancer cells.

Core Mechanism of Action

The anticancer activity of quinazolinone derivatives is multifaceted, arising from their ability to interfere with several crucial cellular processes. The primary mechanisms of action include:

-

Induction of Cell Death: Quinazolinone compounds have been shown to induce various forms of programmed cell death in cancer cells, including apoptosis, autophagy, ferroptosis, and pyroptosis.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

-

Inhibition of Key Signaling Pathways: Quinazolinone derivatives can target and inhibit critical signaling pathways that are often dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.

-

Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.

Experimental Protocols

General Protocol for Assessing Antiproliferative Activity (MTT Assay):

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The cells are incubated to allow for the formation of formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway

CT-95: A Mesothelin-Targeted Bispecific Antibody

CT-95 is a clinical-stage, fully humanized bispecific T-cell engager antibody being developed by Context Therapeutics. It is designed to treat solid tumors that express mesothelin (MSLN), a protein overexpressed in various cancers.

Core Mechanism of Action

CT-95 functions by redirecting the patient's own T-cells to recognize and eliminate cancer cells. Its mechanism is characterized by:

-

Dual Targeting: CT-95 has two binding domains: one that targets the CD3 receptor on the surface of T-cells and another that binds to mesothelin on tumor cells.

-

T-Cell Engagement: By simultaneously binding to a T-cell and a cancer cell, CT-95 forms a synapse that activates the T-cell to exert its cytotoxic activity directly against the tumor cell.

-

Overcoming Shed Mesothelin: A key feature of CT-95 is its design to bind to a membrane-proximal region of mesothelin, which is intended to minimize the "sink" effect of shed mesothelin fragments in the bloodstream that can otherwise interfere with antibody efficacy.

Quantitative Data

| Parameter | Value | Context |

| Median EC50 | 9.94 pM | T-cell activation (CD25 expression) in vitro against a panel of six human MSLN-expressing tumor cell lines. |

| Phase 1 Starting Dose | 0.1 µg/kg | Proposed first-in-human dose based on MABEL approach. |

| Phase 1 Cohort 3 Dosing | Priming dose: 0.18 µg/kg, Full dose: 0.6 µg/kg | Dosing for the third cohort in the ongoing Phase 1 clinical trial (NCT06756035). |

Experimental Protocols

Phase 1 Clinical Trial (NCT06756035) Design:

-

Study Design: An open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b) study.

-

Patient Population: Patients with advanced solid tumors associated with mesothelin expression.

-

Intervention: CT-95 administered intravenously once weekly in 28-day cycles.

-

Primary Objectives: To determine the maximum tolerated dose (MTD) or recommended dose (RD) and to assess the incidence of treatment-emergent adverse events.

-

Secondary Objectives: To evaluate the overall response rate (ORR), progression-free survival (PFS), overall survival (OS), pharmacokinetics, and immunogenicity.

Signaling Pathway

TAI-95: A Hec1-Targeted Anticancer Compound

Core Mechanism of Action

-

Chromosomal Misalignment: The disruption of the Hec1-Nek2 complex leads to severe chromosomal misalignment during metaphase.

-

Apoptotic Cell Death: This mitotic catastrophe ultimately triggers apoptosis, a form of programmed cell death, in the cancer cells.

Quantitative Data

| Cell Line | GI50 (nmol/L) | Cancer Type |

| Breast Cancer Cell Lines (9 out of 11 tested) | 14.29 - 73.65 | Breast Cancer |

Data from in vitro studies on a panel of breast cancer cell lines.

Experimental Protocols

In Vivo Xenograft Model Protocol:

-

Cell Implantation: Human cancer cells (e.g., breast cancer cell lines) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of quinazolinone scaffold as anticancer agents [wisdomlib.org]

- 4. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ispinesib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispinesib (SB-715992) is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP), a critical motor protein for the proper formation of the bipolar mitotic spindle during cell division. Its discovery marked a significant advancement in the development of antimitotic agents with a novel mechanism of action, distinct from traditional tubulin-targeting drugs like taxanes and vinca alkaloids. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of ispinesib, with a focus on its mechanism of action, experimental validation, and quantitative data from key studies.

Introduction: Targeting Mitosis through Kinesin Spindle Protein

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 subfamily of microtubule-based motor proteins.[1] KSP plays an essential role in the early stages of mitosis by hydrolyzing ATP to provide the force necessary to separate centrosomes and establish a bipolar spindle.[2] Inhibition of KSP leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1] Because KSP's function is restricted to mitosis, it represents an attractive therapeutic target, with the potential for reduced neurotoxicity compared to microtubule-targeting agents that affect neuronal microtubules.[3]

Discovery and Preclinical Development

Ispinesib, a quinazolinone derivative, was identified through a high-throughput screening program by Cytokinetics and GlaxoSmithKline.[1] Subsequent chemical optimization led to a potent and selective inhibitor of the KSP motor domain.

Mechanism of Action

Ispinesib is an allosteric inhibitor that binds to a pocket on the KSP motor domain approximately 12 Å away from the ATP-binding site. It specifically binds to the KSP-ADP complex, preventing the release of ADP. This locks the motor protein in a state that is weakly bound to microtubules, thereby inhibiting its motor activity and preventing the conformational changes required for spindle pole separation. This leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis.

In Vitro Activity

Ispinesib has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.

| Parameter | Value | Assay Condition | Reference |

| Ki app | 1.7 nM | Cell-free assay | |

| Binding Constant (Ki) | 0.6 nM | Not specified | |

| KSP ATPase IC50 | < 10 nM | Cell-free assay | |

| IC50 (Colo205, Colo201, HT-29, M5076, Madison-109, MX-1) | 1.2 - 9.5 nM | Cell proliferation assay | |

| GI50 (BT-474) | 45 nM | Cell proliferation assay | |

| GI50 (MDA-MB-468) | 19 nM | Cell proliferation assay | |

| Median IC50 (Pediatric Preclinical Testing Program panel) | 4.1 nM | Cell proliferation assay |

Table 1: In Vitro Potency of Ispinesib.

In Vivo Preclinical Efficacy

Ispinesib has shown significant antitumor activity in various preclinical xenograft models.

| Cancer Type | Xenograft Model | Dose and Schedule | Efficacy | Reference |

| Breast Cancer | MDA-MB-468 | 10 mg/kg, i.p., q4d x 3 | Complete regressions, tumor-free survivors | |

| MCF7 | 8 mg/kg, i.p., q4d x 3 | 92% Tumor Growth Inhibition (TGI), partial and complete regressions | ||

| BT-474 | 8 mg/kg, i.p., q4d x 3 | Regressions | ||

| Pediatric Tumors | Rhabdoid, Wilms, Ewing Sarcoma | 10 mg/kg, i.p., q4d x 3, repeated at day 21 | Maintained complete responses | |

| Pancreatic Cancer | MIAPaCa2 | Not specified | Significant reduction in tumor volume | |

| Colon Cancer | Colo 205 | 30 mg/kg, i.p. | Tumor growth delay |

Table 2: In Vivo Efficacy of Ispinesib in Xenograft Models.

Clinical Development

Ispinesib was the first KSP inhibitor to advance to clinical trials. A total of 16 clinical trials have been conducted, with 14 completed and 2 terminated. While showing a manageable safety profile, the efficacy as a single agent was limited.

Pharmacokinetics

In a pediatric Phase I study, the median terminal elimination half-life of ispinesib was 16 hours (range: 8-44 hours), and the plasma drug clearance was 5 L/hr/m² (range: 1-14 L/hr/m²). Human protein binding ranges from 81.1% to 96.2%.

Phase I Clinical Trials

Multiple Phase I studies established the safety profile and maximum tolerated dose (MTD) of ispinesib with different dosing schedules. The dose-limiting toxicity (DLT) was consistently neutropenia.

| Dosing Schedule | MTD | Dose-Limiting Toxicity | Reference |

| Once every 21 days | 18 mg/m² | Neutropenia | |

| Weekly x 3, every 28 days | 7 mg/m² | Neutropenia | |

| Days 1, 2, 3 every 21 days | 6 mg/m² | Neutropenia | |

| Days 1 and 15 every 28 days | 12 mg/m² | Grade 3 increased AST and ALT |

Table 3: Maximum Tolerated Doses of Ispinesib in Phase I Trials.

Phase II Clinical Trials

Phase II trials evaluated the efficacy of ispinesib as a monotherapy in various cancers.

| Cancer Type | Dose and Schedule | Objective Response Rate (ORR) | Other Efficacy Measures | Reference |

| Advanced Breast Cancer | 18 mg/m², q21d | 9% | Reductions in tumor size of 46% to 69% | |

| Advanced Breast Cancer (First Line) | 12 mg/m², d1 & d15 q28d | 7% (3 partial responses) | 60% stable disease | |

| Malignant Melanoma | 18 mg/m², q21d | 0% | 35% stable disease | |

| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | 18 mg/m², q21d | 0% | 25% stable disease > 2 cycles | |

| Non-Small Cell Lung Cancer (Platinum-Refractory) | Not specified | Not sufficient to proceed to the next stage | - |

Table 4: Efficacy of Ispinesib in Phase II Monotherapy Trials.

The most common toxicities reported in clinical trials were reversible neutropenia, while neurotoxicities, alopecia, and significant gastrointestinal toxicities were notably absent.

Combination Therapy Trials

Ispinesib was also evaluated in combination with other chemotherapeutic agents.

| Combination Agent | Clinical Trial ID | Key Findings | Reference |

| Docetaxel | NCT00169520 | MTD: Ispinesib 10 mg/m² with docetaxel 60 mg/m². No apparent pharmacokinetic interaction. Stable disease observed in 7/24 patients. | |

| Capecitabine | NCT00119171 | A steady-state response was observed. | |

| Carboplatin | NCT0011136578 | A steady-state response was observed. |

Table 5: Ispinesib Combination Therapy Clinical Trials.

Despite some promising preclinical activity and a favorable safety profile, the clinical trials of ispinesib did not demonstrate conclusive evidence of benefit, and its development was ultimately discontinued.

Experimental Protocols

KSP ATPase Activity Assay

-

Principle: The ATPase activity of KSP is measured by quantifying the amount of ADP produced.

-

Method 1 (Pyruvate Kinase-Lactate Dehydrogenase Coupled Assay): The production of ADP is coupled to the oxidation of NADH, which is monitored by the change in absorbance at 340 nm.

-

Method 2 (Fluorescence-Based Assay): For lower enzyme concentrations, a more sensitive system using pyruvate kinase, pyruvate oxidase, and horseradish peroxidase is employed. This system couples ADP generation to the oxidation of Amplex Red to the fluorescent resorufin.

-

Data Analysis: The apparent inhibitor dissociation constant (Ki app) is determined from dose-response curves using the Morrison equation. The mode of inhibition is determined by measuring initial velocity at varying substrate and inhibitor concentrations and fitting the data to corresponding velocity equations.

Cell Proliferation Assay

-

Procedure: Cancer cell lines are plated in 96-well plates and treated with a range of ispinesib concentrations for 72-96 hours.

-

Measurement: Cell growth is quantified using assays such as CellTiter-Glo, which measures ATP levels as an indicator of cell viability, or DIMSCAN, a fluorescence-based digital image microscopy system.

-

Data Analysis: The IC50 or GI50 value, the concentration of drug that results in 50% inhibition of cell growth relative to control, is calculated.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are implanted subcutaneously with human tumor cells.

-

Treatment: Once tumors reach a specified size, mice are treated with ispinesib, typically administered intraperitoneally (i.p.) on a defined schedule (e.g., every 4 days for 3 doses).

-

Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition. Other measures of efficacy include the number of partial and complete regressions and the number of tumor-free survivors at the end of the study.

-

Pharmacodynamic Analysis: Tumor tissues can be collected at various time points to analyze biomarkers of mitosis (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3) by methods like immunohistochemistry.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Ispinesib, leading to mitotic arrest.

Experimental Workflow

Caption: The discovery and development workflow of Ispinesib.

Conclusion

Ispinesib was a pioneering investigational drug that validated the kinesin spindle protein as a viable target for cancer therapy. Its development provided a wealth of knowledge regarding the mechanism of KSP inhibition, the potential for a better safety profile compared to traditional antimitotics, and the challenges of translating potent preclinical activity into robust clinical efficacy. Although the clinical development of ispinesib was discontinued due to insufficient single-agent efficacy, the insights gained have paved the way for the development of other KSP inhibitors and novel therapeutic strategies targeting mitosis. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers in the ongoing pursuit of more effective and safer cancer treatments.

References

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Validation of Anticancer Agent 95 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel anticancer agents are paramount to advancing oncology treatment. A critical phase in this process is target validation, which provides the necessary evidence that a specific biological molecule is directly engaged by a drug candidate and is responsible for its therapeutic effect.[1][2][3] This technical guide provides a comprehensive overview of the target validation process for the hypothetical novel anticancer agent, "Anticancer Agent 95" (AC-95). For the purpose of this guide, AC-95 is conceptualized as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in various human cancers.[4][5] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.

Section 1: Quantitative Data Summary

The efficacy of AC-95 has been evaluated through a series of in vitro and in vivo studies to quantify its activity against its intended target and its broader anticancer effects.

Table 1.1: In Vitro Efficacy of AC-95

This table summarizes the in vitro potency of AC-95 in enzymatic and cell-based assays. IC50 (half-maximal inhibitory concentration) values represent the concentration of AC-95 required to inhibit 50% of the target enzyme's activity. GI50 (half-maximal growth inhibition) values indicate the concentration needed to inhibit the growth of cancer cell lines by 50%.

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Enzymatic Assay | Recombinant PI3Kα | IC50 | 5.2 |

| Recombinant mTORC1 | IC50 | 8.7 | |

| Cell-Based Assay | MCF-7 (Breast Cancer) | GI50 | 25.4 |

| HCT116 (Colon Cancer) | GI50 | 32.1 | |

| A549 (Lung Cancer) | GI50 | 45.8 |

Table 1.2: In Vivo Efficacy of AC-95 in Xenograft Models

This table presents the in vivo anticancer activity of AC-95 in immunodeficient mice bearing human tumor xenografts. Tumor Growth Inhibition (TGI) is a key metric for assessing the agent's effectiveness in a living organism. Patient-derived xenograft (PDX) models, which involve implanting fresh tumor cells from patients into mice, offer a more clinically relevant preclinical tool.

| Xenograft Model | Cancer Type | Dosing Regimen | TGI (%) |

| MCF-7 CDX | Breast Cancer | 50 mg/kg, oral, daily | 65% |

| HCT116 CDX | Colon Cancer | 50 mg/kg, oral, daily | 58% |

| Breast Cancer PDX-1 | Breast Cancer | 50 mg/kg, oral, daily | 72% |

| Colon Cancer PDX-2 | Colon Cancer | 50 mg/kg, oral, daily | 68% |

Section 2: Key Experimental Protocols

Detailed methodologies for the core experiments cited in this guide are provided below. These protocols are fundamental to the target validation of AC-95.

Western Blotting for Target Modulation

Objective: To determine if AC-95 inhibits the phosphorylation of downstream targets of the PI3K/AKT/mTOR pathway in cancer cells.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of AC-95 or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., p-AKT, p-S6K) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total AKT, total S6K) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of AC-95 to its target protein within intact cells by assessing ligand-induced thermal stabilization.

Protocol:

-

Cell Treatment: Treat intact cells with AC-95 or a vehicle control for a sufficient time to allow for compound uptake and target engagement (e.g., 1 hour at 37°C).

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein quantification methods. A positive result is indicated by a shift in the melting curve to a higher temperature in the AC-95-treated samples.

CRISPR-Cas9 Mediated Target Knockout

Objective: To validate that the anticancer effect of AC-95 is dependent on its target by genetically removing the target protein and observing the cellular phenotype.

Protocol:

-

gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9-expressing vector.

-

Transfection and Selection: Transfect the cancer cell line with the CRISPR-Cas9 plasmid. Select for successfully transfected cells using an appropriate marker (e.g., puromycin resistance).

-

Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target gene by DNA sequencing and confirm the absence of the protein by Western blot.

-

Phenotypic Assays: Compare the proliferation, viability, and sensitivity to AC-95 of the knockout cells to the wild-type cells. A loss of sensitivity to AC-95 in the knockout cells confirms that the drug's effect is mediated through this target.

Section 3: Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the target validation of AC-95.

Signaling Pathway of AC-95 Action

References

- 1. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 3. wjbphs.com [wjbphs.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

SB-715992: A Comprehensive Technical Guide on its Biological Activity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-715992, also known as Ispinesib, is a potent and highly selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a crucial motor protein for the formation of the bipolar mitotic spindle, a key structure in cell division.[3] By allosterically and reversibly inhibiting KSP's ATPase activity, SB-715992 induces mitotic arrest, leading to apoptosis in proliferating cancer cells. This targeted mechanism of action offers a favorable safety profile, notably lacking the neurotoxicity commonly associated with microtubule-targeting agents. Extensive preclinical studies have demonstrated its broad anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models. This document provides a detailed overview of the biological activity, selectivity, and experimental methodologies used to characterize SB-715992.

Biological Activity and Mechanism of Action

SB-715992 is a cell-permeable, allosteric inhibitor of KSP (Eg5). It binds to a site distinct from the ATP-binding pocket, specifically in a pocket formed by helix α2/loop L5/helix α3, which is also the binding site for monastrol. This binding inhibits the release of ADP from the KSP-ADP complex, thereby disrupting the motor protein's ability to move along microtubules. The inhibition of KSP function prevents the separation of centrosomes during mitosis, resulting in the formation of characteristic monopolar spindles ("mono-asters"). This aberrant spindle formation activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.

Signaling Pathway of SB-715992-Induced Mitotic Arrest and Apoptosis

Caption: Mechanism of action of SB-715992 leading to mitotic arrest and apoptosis.

Quantitative Data on Biological Activity and Selectivity

The potency and selectivity of SB-715992 have been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Potency of SB-715992

| Target | Assay Type | Value | Reference |

| KSP (Eg5) | Ki | 0.6 nM | |

| KSP (Eg5) | IC50 (cell-free) | 4.1 nM | |

| KSP (Eg5) | Ki app (cell-free) | 1.7 nM | |

| KSP (Eg5) | Ki app (cell-free) | 2.3 nM | |

| KSP | IC50 (cell-free) | 0.5 nM |

Table 2: Cytotoxic Activity of SB-715992 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Value (IC50/GI50) | Reference |

| Colo205 | Colon | Not Specified | 1.2 nM | |

| Colo201 | Colon | Not Specified | >1.2 nM, <9.5 nM | |

| HT-29 | Colon | Not Specified | >1.2 nM, <9.5 nM | |

| M5076 | Sarcoma | Not Specified | >1.2 nM, <9.5 nM | |

| Madison-109 | Lung Carcinoma | Not Specified | >1.2 nM, <9.5 nM | |

| MX-1 | Breast | Not Specified | 9.5 nM | |

| K562 | Leukemia | Alamar Blue | 71 nM | |

| HeLa | Cervical | MTT | Not Specified | |

| BT-474 | Breast | Not Specified | 45 nM | |

| MDA-MB-468 | Breast | Not Specified | 19 nM | |

| Panel of 53 Breast Cancer Lines | Breast | Not Specified | 7.4 nM - 600 nM | |

| Colon, Pancreas, Prostate, Lung Cancer Lines | Various | Not Specified | 22-82 nM |

Selectivity Profile

SB-715992 exhibits high selectivity for KSP over other kinesin motor proteins. It has been shown to have no inhibitory activity against CENP-E, RabK6, MCAK, MKLP1, KHC, or Kif1A. In one report, it was found to be over 10,000-fold more selective for Eg5 (KSP) compared to a range of other mitotic kinesins. Another study indicated it is 40,000 times more selective for KSP than other kinesins.

Experimental Protocols

KSP Inhibition Assay (Biochemical)

A sensitive fluorescence-based assay is utilized to determine the steady-state inhibition of KSP. This method employs a coupled enzyme system to detect ADP production, a product of KSP's ATPase activity.

-

Principle: The generation of ADP is coupled to the oxidation of Amplex Red to the fluorescent resorufin.

-

Reagents:

-

PEM25 Buffer: 25 mM Pipes-K+ (pH 6.8), 2 mM MgCl2, 1 mM EGTA.

-

Enzyme coupling system: pyruvate kinase, pyruvate oxidase, and horseradish peroxidase (HRP).

-

Substrates: 500 µM ATP, 5 µM Microtubules.

-

Enzyme: 1 nM KSP.

-

Detection reagent: Amplex Red.

-

-

Procedure:

-

The assay is performed in PEM25 buffer.

-

KSP, microtubules, ATP, and the coupled enzyme system are combined.

-

The generation of resorufin is monitored by fluorescence with an excitation wavelength of 520 nm and an emission wavelength of 580 nm.

-

IC50 values are determined from the dose-response curves.

-

The apparent inhibitor dissociation constant (Ki app) is calculated from the dose-response curves using the Morrison equation to correct for enzyme concentration.

-

Cell Proliferation Assay (Cell-Based)

The anti-proliferative activity of SB-715992 is commonly assessed using viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Principle: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.

-

Cell Lines: A panel of cancer cell lines is used (e.g., breast cancer cell lines).

-

Procedure:

-

Cells are plated in 96-well plates during their logarithmic growth phase.

-

Cells are treated with a range of concentrations of SB-715992 for 72 hours.

-

After the incubation period, CellTiter-Glo® reagent is added to the wells.

-

Luminescence is measured using a microplate reader.

-

The IC50 or GI50 value, the concentration of the drug that inhibits cell growth by 50% relative to control, is calculated from the resulting data.

-

Workflow for a Cell-Based Proliferation Assay

Caption: A typical workflow for determining the anti-proliferative activity of SB-715992.

In Vivo Xenograft Models

The anti-tumor efficacy of SB-715992 is evaluated in vivo using mouse xenograft models.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cell lines (e.g., MCF7, MDA-MB-468) are subcutaneously implanted into the mice.

-

Drug Administration:

-

SB-715992 is formulated, for example, in 10% ethanol, 10% cremophor, and 80% D5W.

-

The drug is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 8-10 mg/kg, every 4 days for 3 doses).

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly to assess tumor growth inhibition.

-

The number of partial responses (PR), complete responses (CR), and tumor-free survivors (TFS) are recorded.

-

Conclusion

SB-715992 (Ispinesib) is a well-characterized, potent, and selective inhibitor of KSP with a clear mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. Its broad anti-proliferative activity and favorable selectivity profile have been demonstrated through a variety of robust in vitro and in vivo experimental models. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on KSP inhibitors and novel anti-mitotic cancer therapies. Phase II clinical trials have shown some promising responses in advanced-stage breast cancer, although dose-limiting neutropenia was a common toxicity. Further clinical exploration of KSP inhibitors for cancer treatment is supported by these preclinical findings.

References

The Role of CK0238273 (Ispinesib) in Inducing Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CK0238273, also known as Ispinesib or SB-715992, is a potent and highly specific small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein for the establishment of a bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division. By allosterically inhibiting the ATPase activity of KSP, Ispinesib induces a characteristic mitotic arrest, leading to the formation of monopolar spindles and subsequent apoptotic cell death in actively dividing cancer cells. This targeted mechanism of action makes Ispinesib a compelling candidate for anticancer therapy, potentially offering a more favorable safety profile compared to traditional tubulin-targeting agents. This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with the activity of CK0238273.

Mechanism of Action

CK0238273 is a non-competitive, allosteric inhibitor of KSP.[1] It binds to a site distinct from the ATP and microtubule-binding domains of the KSP motor domain.[2] This binding event prevents the release of ADP from the KSP-ADP complex, effectively locking the motor protein in a state that is unable to hydrolyze ATP and generate the force required for spindle pole separation.[2] The inhibition of KSP's motor function leads to the collapse of the nascent bipolar spindle, resulting in the formation of a "mono-astral" or monopolar spindle, where all chromosomes are attached to a single spindle pole.[3] This aberrant mitotic structure activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[4] If the cell is unable to resolve this arrest, it ultimately undergoes apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway from KSP inhibition to apoptosis and a general experimental workflow for studying the effects of CK0238273.

Caption: Signaling pathway of CK0238273-induced mitotic arrest and apoptosis.

Caption: General experimental workflow for in vitro analysis of CK0238273.

Quantitative Data

The following tables summarize the key quantitative data for CK0238273 (Ispinesib).

Table 1: In Vitro Potency of CK0238273

| Parameter | Value | Assay Condition |

| Ki app | 1.7 nM | Cell-free KSP inhibition assay |

| IC50 | 4.1 nM | KSP ATPase inhibition assay |

Table 2: In Vitro Cytotoxicity of CK0238273 (Ispinesib) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (nM) |

| Colo205 | Colon Cancer | 1.2 - 9.5 |

| Colo201 | Colon Cancer | 1.2 - 9.5 |

| HT-29 | Colon Cancer | 1.2 - 9.5 |

| M5076 | Ovarian Cancer | 1.2 - 9.5 |

| Madison-109 | Lung Cancer | 1.2 - 9.5 |

| MX-1 | Breast Cancer | 1.2 - 9.5 |

| PC-3 | Prostate Cancer | 5 - 30 |

| BT-474 | Breast Cancer | 45 |

| MDA-MB-468 | Breast Cancer | 19 |

| Various Breast Cancer Lines (53 lines) | Breast Cancer | 7.4 - 600 |

| Pediatric Cancer Cell Lines | Various | Median IC50 of 4.1 |

Experimental Protocols

KSP ATPase Inhibition Assay

This assay measures the ability of CK0238273 to inhibit the ATPase activity of KSP.

Materials:

-

Recombinant human KSP protein

-

Microtubules (taxol-stabilized)

-

ATP

-

Pyruvate kinase/lactate dehydrogenase coupled enzyme system or ADP-Glo™ Kinase Assay (Promega)

-

Assay buffer (e.g., PEM25: 25 mM Pipes-K+, pH 6.8, 2 mM MgCl2, 1 mM EGTA)

-

CK0238273 (Ispinesib)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing KSP enzyme, microtubules, and the coupled enzyme system in the assay buffer.

-

Add varying concentrations of CK0238273 to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the enzyme (e.g., 25°C).

-

Monitor the rate of ADP production by measuring the decrease in NADH absorbance at 340 nm (for PK/LDH assay) or luminescence (for ADP-Glo™ assay) over time.

-

Calculate the initial reaction velocities and determine the IC50 value of CK0238273 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of CK0238273 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

CK0238273 (Ispinesib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CK0238273 for a specified period (e.g., 72 or 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of CK0238273 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

CK0238273 (Ispinesib)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with CK0238273 at a specific concentration (e.g., 150 nM) for various time points (e.g., 0, 8, 16, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The G2/M population will increase upon mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by CK0238273.

Materials:

-

Cancer cell lines

-

CK0238273 (Ispinesib)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with CK0238273 for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect changes in the expression of key cell cycle and apoptosis regulatory proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF or nitrocellulose membranes

-

Primary antibodies against proteins of interest (e.g., Cyclin B1, Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with CK0238273 and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence Staining for Mitotic Phenotype

This protocol allows for the visualization of the mitotic spindle and chromosomes.

Materials:

-

Cells grown on coverslips

-

CK0238273 (Ispinesib)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with CK0238273.

-

Fix and permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize the cells under a fluorescence microscope to observe the formation of monopolar spindles.

Conclusion

CK0238273 (Ispinesib) is a well-characterized inhibitor of KSP that effectively induces mitotic arrest and apoptosis in a wide range of cancer cell lines. Its specific mechanism of action, targeting a protein essential for mitosis, provides a clear rationale for its development as an anticancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CK0238273 and other KSP inhibitors.

References

The Effect of Paclitaxel on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a potent antineoplastic agent widely utilized in the treatment of various malignancies, including ovarian, breast, and non-small cell lung cancers. Its primary mechanism of action involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton. This interference with microtubule dynamics disrupts normal cellular processes, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the effects of paclitaxel on cancer cell proliferation, detailing its impact on cellular viability, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.

Data Presentation: The Cytotoxic Effects of Paclitaxel

The efficacy of paclitaxel in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the proliferation of 50% of a cancer cell population. These values can vary depending on the cancer cell line and the duration of drug exposure.[1][2]

| Cancer Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | ~2.5 - 7.5 | 24 |

| SK-BR-3 | Breast Cancer | Varies | 72 |

| MDA-MB-231 | Breast Cancer | Varies | 72 |

| T-47D | Breast Cancer | Varies | 72 |

| ZR75-1 | Breast Cancer | Varies | Not Specified |

| Ovarian Carcinoma Cell Lines (various) | Ovarian Cancer | 0.4 - 3.4 | Not Specified |

| Human Tumour Cell Lines (various) | Various | 2.5 - 7.5 | 24 |

Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[1][2][3]

Core Mechanism of Action: Induction of Apoptosis

Paclitaxel's cytotoxic effects are primarily mediated through the induction of apoptosis. By stabilizing microtubules, paclitaxel arrests cells in the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers a cascade of intracellular signaling events that culminate in programmed cell death.

Quantitative Analysis of Apoptosis

The induction of apoptosis by paclitaxel can be quantified using methods such as flow cytometry with Annexin V and Propidium Iodide (PI) staining. In MCF-7 breast cancer cells, treatment with paclitaxel (0-20 ng/ml) for 24 hours resulted in a dose-dependent increase in the apoptotic cell population, reaching up to 43%. Further studies have shown that paclitaxel treatment leads to a significant increase in both early and late-stage apoptotic cells.

| Cell Line | Paclitaxel Concentration | Treatment Duration (hours) | Apoptotic Cell Population (%) |

| MCF-7 | 20 ng/ml | 24 | Up to 43% |

| CHMm | 1 µM | 24 | Significant increase |

Note: The percentage of apoptotic cells is dependent on the specific cell line, paclitaxel concentration, and treatment duration.

Key Signaling Pathways Modulated by Paclitaxel

Paclitaxel exerts its pro-apoptotic effects by modulating several key signaling pathways. The two primary pathways implicated in paclitaxel-induced apoptosis are the PI3K/Akt and the JNK signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis. Treatment with paclitaxel leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activity leads to the modulation of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. The altered Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis.

Caption: Paclitaxel inhibits the PI3K/Akt pathway, leading to apoptosis.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the MAPK pathway, is activated in response to cellular stress and can promote apoptosis. Paclitaxel treatment has been demonstrated to activate the JNK pathway. This activation of JNK is a critical event in paclitaxel-induced apoptosis and occurs upstream of caspase activation. Activated JNK can contribute to the activation of caspases and the loss of mitochondrial membrane potential, further driving the apoptotic process.

Caption: Paclitaxel activates the JNK pathway to induce apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of paclitaxel on cancer cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with a range of paclitaxel concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following paclitaxel treatment.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Treat cancer cells with the desired concentrations of paclitaxel for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of key proteins in the signaling pathways affected by paclitaxel.

Workflow:

References

The Core Mechanism of Ispinesib: A Technical Guide to KSP Inhibition and Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib (SB-715992) is a potent and highly specific, allosteric small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a plus-end directed motor protein essential for a critical step in early mitosis: the separation of centrosomes to establish a bipolar mitotic spindle.[1] Unlike microtubule-targeting agents such as taxanes or vinca alkaloids, which affect microtubules in all phases of the cell cycle and can lead to neurotoxicity, KSP is exclusively expressed and active during mitosis. This mitosis-specific role makes KSP an attractive target for cancer therapy, with the potential for a more favorable safety profile.

Ispinesib binds to an allosteric pocket on the KSP motor domain, locking it in an ADP-bound state and preventing the ATP hydrolysis required for its motor function. This inhibition prevents centrosome separation, leading to the formation of characteristic monopolar spindles ("monoasters"), which activates the Spindle Assembly Checkpoint (SAC), triggers a prolonged mitotic arrest, and ultimately induces caspase-dependent apoptosis. This guide provides an in-depth overview of the signaling pathways, quantitative effects, and key experimental methodologies used to study Ispinesib-induced apoptosis.

Mechanism of Action: From KSP Inhibition to Apoptotic Signaling

The primary mechanism of Ispinesib's antitumor activity is the induction of apoptosis following a sustained mitotic arrest. This process can be broken down into a clear signaling cascade.

-

KSP Inhibition and Monopolar Spindle Formation : Ispinesib specifically inhibits the ATPase activity of KSP. This prevents KSP from pushing the spindle poles apart, resulting in the collapse of the nascent spindle into a monoaster, with all chromosomes clustered around a single centrosome.

-

Spindle Assembly Checkpoint (SAC) Activation : The failure of chromosomes to achieve proper bipolar attachment to the spindle activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that prevents the premature onset of anaphase. Its activation leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.

-

Prolonged Mitotic Arrest : APC/C inhibition prevents the ubiquitination and subsequent degradation of key mitotic proteins, including Cyclin B1 and Securin. The stabilization of Cyclin B1 maintains high Cdk1 activity, forcing the cell into a prolonged state of mitotic arrest.

-

Induction of the Intrinsic Apoptotic Pathway : A sustained mitotic arrest is the prerequisite for mitotic cell death. While the precise molecular link is still under investigation, the prolonged arrest leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Upregulation of Pro-apoptotic Proteins : Studies show that Ispinesib treatment leads to increased expression of pro-apoptotic proteins like Bax and Bid.

-

Downregulation of Anti-apoptotic Proteins : Concurrently, the levels or activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL are reduced.

-

-

Mitochondrial Outer Membrane Permeabilization (MOMP) and Caspase Activation : The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the oligomerization of Bax/Bak at the mitochondrial outer membrane. This forms pores, causing MOMP and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, most notably Caspase-3.

-

Execution of Apoptosis : Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). This leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and cell shrinkage.

The following diagram illustrates this signaling cascade.

Quantitative Data on Ispinesib Activity

The efficacy of Ispinesib has been quantified across numerous cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Proliferation Inhibition by Ispinesib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Citation(s) |

| MDA-MB-468 | Breast (Triple-Negative) | GI50 | 19 | |

| BT-474 | Breast (HER2+) | GI50 | 45 | |

| PC-3 | Prostate | IC50 | ~15-30 | |

| Colo205 | Colon | IC50 | 1.2 - 9.5 | |

| HT-29 | Colon | IC50 | 1.2 - 9.5 | |

| MX-1 | Breast | IC50 | 1.2 - 9.5 | |

| General Panel | 23 Tumor Cell Lines | Median IC50 | 4.1 | |

| General Panel | 53 Breast Cell Lines | GI50 Range | 7.4 - 600 |

GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition of a biological function.

Table 2: Induction of Apoptosis by Ispinesib

| Cell Line | Ispinesib Conc. (nM) | Time (h) | Apoptotic Cells (%) | Method | Citation(s) |

| MDA-MB-468 | 150 | 48 | 35% | Sub-G1 DNA Content | |

| BT-474 | 150 | 48 | 13.6% | Sub-G1 DNA Content | |

| SCC25 | 1.875 | 48 | 2.68% (no significant increase) | Annexin V / PI | |

| SCC25 (with Navitoclax) | 1.875 | 48 | 7.4% (significant increase) | Annexin V / PI | |

| PC-3 | 15 | - | 1095% increase vs. control | Not specified | |

| PC-3 | 30 | - | 1517% increase vs. control | Not specified |

Key Experimental Protocols

Reproducing and validating the effects of Ispinesib requires standardized experimental procedures. Below are detailed methodologies for key assays.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Plating : Seed cells in logarithmic growth phase into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Addition : Prepare serial dilutions of Ispinesib in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation : Incubate the plate for a specified duration (typically 72 hours for GI50 determination).

-

MTT Reagent : Add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C in a humidified atmosphere. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly.

-

Data Acquisition : Measure the absorbance of each well using a spectrophotometer at a wavelength of 500-600 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

Analysis : Calculate the percentage of growth inhibition relative to the vehicle control and plot against drug concentration to determine the GI50 or IC50 value.

Apoptosis Detection (Annexin V / PI Staining by Flow Cytometry)

This is the gold-standard method for quantitatively distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

-

Cell Treatment : Culture cells to ~70-80% confluency and treat with the desired concentration of Ispinesib for the intended time period (e.g., 24, 48 hours).

-

Harvesting : Collect all cells, including floating cells (which may be apoptotic) and adherent cells (harvested using trypsin). Combine and centrifuge at low speed (e.g., 300 x g) for 5 minutes.

-

Washing : Discard the supernatant and wash the cell pellet once with cold 1X PBS to remove residual media.

-

Staining : Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Healthy cells : Annexin V-negative / PI-negative.

-

Early apoptotic cells : Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive / PI-positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression and cleavage status of key proteins in the apoptotic pathway.

Detailed Methodology:

-

Sample Preparation : After treatment with Ispinesib, harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

Gel Electrophoresis : Denature an equal amount of protein (e.g., 20-40 µg) from each sample and separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer : Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking : Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation :

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Key targets for Ispinesib studies include:

-

Cleaved Caspase-3 : To detect the active p17/p19 fragment.

-

Cleaved PARP : To detect the 89 kDa cleavage product.

-

Bcl-2 family : Antibodies against Bcl-2, Bcl-xL, Bax, and Bid.

-

Loading Control : An antibody against a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal loading.

-

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase-3 and PARP fragments, along with changes in Bcl-2 family protein levels, confirms the induction of apoptosis.

Conclusion

Ispinesib represents a targeted therapeutic strategy that leverages a specific vulnerability of proliferating cancer cells—their dependence on KSP for mitotic spindle formation. Its mechanism of action culminates in the induction of the intrinsic apoptotic pathway, a process that can be robustly quantified and analyzed through a suite of well-established molecular and cellular biology techniques. This guide provides the foundational technical information for researchers to effectively study, characterize, and potentially enhance the pro-apoptotic activity of Ispinesib and other KSP inhibitors in preclinical and translational research settings.

References

- 1. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Ispinesib in Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib (SB-715992) is a potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle and proper cell division.[1][2][3] By targeting KSP, Ispinesib disrupts mitosis in rapidly dividing cells, leading to cell cycle arrest and subsequent apoptosis, making it a compelling candidate for cancer therapy.[4][5] Unlike taxanes and vinca alkaloids that target microtubules and are associated with neurotoxicity, KSP inhibitors like Ispinesib offer the potential for a better safety profile. This technical guide provides an in-depth overview of the preclinical research on Ispinesib in breast cancer models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

Ispinesib functions as an allosteric inhibitor of the KSP motor protein's ATPase activity. This inhibition prevents the separation of centrosomes and the formation of the bipolar spindle during mitosis. Consequently, cancer cells are arrested in mitosis with a characteristic mono-aster spindle formation, which activates the spindle assembly checkpoint. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data on Ispinesib Efficacy

In Vitro Anti-proliferative Activity

Ispinesib has demonstrated broad anti-proliferative activity against a wide range of breast cancer cell lines, representing various subtypes.

| Cell Line | Subtype | GI50 (nM) |

| Luminal | ||

| BT-474 | ER+, PR+/-, HER2+ | 45 |

| MCF7 | ER+, PR+, HER2- | 26 |

| T-47D | ER+, PR+, HER2- | 24 |

| ZR-75-1 | ER+, PR+, HER2- | 24 |

| Basal A | ||

| MDA-MB-468 | ER-, PR-, HER2- | 19 |

| HCC1937 | ER-, PR-, HER2-, BRCA1 mut | 23 |

| Basal B | ||

| MDA-MB-231 | ER-, PR-, HER2- | 26 |

| SUM-149 | ER-, PR-, HER2- | 27 |

| HER2+ | ||

| SK-BR-3 | ER-, PR-, HER2+ | 32 |

| HCC1954 | ER-, PR-, HER2+ | 26 |

In Vivo Efficacy in Xenograft Models

Ispinesib has shown significant single-agent anti-tumor activity in various breast cancer xenograft models.

| Xenograft Model | Breast Cancer Subtype | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) | Partial Response (PR) | Complete Response (CR) | Tumor-Free Survivors (TFS) | Reference |

| MDA-MB-468 | Triple-Negative | 10 mg/kg, i.p., q4dx3 | - | - | All mice | All mice | |

| MCF7 | ER-positive | 10 mg/kg, i.p., q4dx3 | 92 | 1/9 | 4/9 | 2/9 | |

| BT-474 | HER2-positive | 8 mg/kg, i.p., q4dx3 | 78 | 1/10 | 0/10 | 0/10 | |

| KPL4 | HER2-positive | 10 mg/kg, i.p., q4dx3 | 78 | - | - | - |

Combination Therapy in Xenograft Models

Ispinesib enhances the anti-tumor activity of several standard-of-care therapies for breast cancer.

| Xenograft Model | Combination Agent | Ispinesib Dose | Combination Agent Dose | Outcome | Reference |

| BT-474 | Trastuzumab | 8 mg/kg, i.p., q4dx3 | 10 mg/kg, i.p., twice weekly for 4 weeks | Enhanced tumor growth inhibition | |

| KPL4 | Trastuzumab | 10 mg/kg, i.p., q4dx3 | 10 mg/kg, i.p., twice weekly for 4 weeks | Enhanced tumor growth inhibition | |

| MCF7 | Doxorubicin | 6 mg/kg, i.p., q4dx3 | 2.5 mg/kg, i.v., q4dx3 | Enhanced tumor growth inhibition | |

| KPL4 | Capecitabine | 5 mg/kg, i.p., q4dx3 | 450 mg/kg, p.o., daily for 14 days | Increased number of tumor regressions |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from commercially available luminescent cell viability assays.

-

Cell Seeding: Seed breast cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Ispinesib in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

In Vivo Xenograft Studies

This protocol provides a general guideline for establishing and treating breast cancer xenografts in mice.

-

Cell Preparation: Harvest breast cancer cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

-

Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

-

Tumor Implantation:

-

For subcutaneous models, inject the cell suspension into the flank of the mouse.

-

For orthotopic models, inject the cells into the mammary fat pad.

-

-

Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Ispinesib via intraperitoneal (i.p.) injection at the specified dose and schedule (e.g., 10 mg/kg, q4dx3). The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised and weighed. Efficacy is determined by comparing tumor growth in the treated group to the control group (TGI), and by assessing the number of partial and complete tumor regressions.

Western Blot Analysis for Apoptotic Markers

This protocol is for the detection of key apoptotic proteins like Bcl-2 and cleaved Caspase-3.

-

Cell Lysis: Treat breast cancer cells with Ispinesib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Mitotic Spindles

This protocol allows for the visualization of mitotic spindles and nuclear morphology.

-

Cell Culture: Grow breast cancer cells on glass coverslips in a multi-well plate.

-

Treatment and Fixation: Treat the cells with Ispinesib. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Preparation: Treat breast cancer cells with Ispinesib. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of Ispinesib in breast cancer cells.

Ispinesib's Mechanism of Action and Signaling Pathway to Apoptosis

Caption: Signaling cascade from KSP inhibition by Ispinesib to apoptosis.

Conclusion

Ispinesib demonstrates robust anti-tumor activity in a wide array of preclinical breast cancer models, both as a single agent and in combination with established therapies. Its mechanism of action, centered on the inhibition of the KSP motor protein, leads to mitotic arrest and subsequent apoptosis in cancer cells. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development of KSP inhibitors as a promising therapeutic strategy for breast cancer.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 3. benchchem.com [benchchem.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Novel Anticancer Agents in Lung Cancer Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical assessment of novel therapeutic compounds in lung cancer xenograft models. While this document is structured to accommodate any investigational drug, it will use a specific organometallic gold(i) alkynyl complex, hereafter referred to as "Compound 1," as a case study to illustrate data presentation and experimental protocols.[1] The methodologies outlined herein are designed to ensure robust and reproducible data generation for informed decision-making in the drug development pipeline.

Introduction to Lung Cancer Xenograft Models

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are invaluable tools in preclinical oncology research.[2][3] PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are known to faithfully recapitulate the heterogeneity and genetic features of the original tumor.[2][4] This makes them particularly useful for studying drug sensitivity and resistance in a context that mirrors the clinical scenario. CDX models, established from cultured cancer cell lines, offer high reproducibility and are well-suited for initial efficacy and mechanism of action studies. The choice of model is critical and should be aligned with the specific research questions being addressed.

Quantitative Data Summary

Clear and concise presentation of quantitative data is paramount for evaluating the preclinical efficacy of a novel compound. The following tables provide a template for summarizing key findings, populated with example data from the study of Compound 1.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | [Data not available in provided text] |

| Other | Various | [Data not available in provided text] |

Note: The original study mentions strong antiproliferative effects in various cancer cell lines but does not provide specific IC50 values in the provided abstract.

Table 2: In Vivo Efficacy in A549 Lung Cancer Xenograft Model

| Treatment Group | Dose | Mean Tumor Weight (g) at Day 29 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0.775 | - |

| Compound 1 | 10 mg/kg | 0.531 | 31.5 |

Data extracted from a study on an organometallic gold(i) alkynyl complex (Compound 1). The optimal T/C value was reported as 49.9% at day 21.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cell Line and Culture

The A549 human lung adenocarcinoma cell line is a widely used model in lung cancer research. These cells are typically cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Model Establishment

-

Animal Model: Immunocompromised mice, such as nude mice or NOD/SCID mice, are used to prevent rejection of the human tumor cells or tissue.

-

Cell Line-Derived Xenografts (CDX): A suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a matrix gel) is injected subcutaneously into the flank of each mouse.

-

Patient-Derived Xenografts (PDX): Fresh tumor specimens from non-small cell lung cancer (NSCLC) patients are obtained, and small fragments are surgically implanted subcutaneously into the flanks of immunocompromised mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume can be calculated using the formula: (length x width^2) / 2.

Drug Administration

-

Formulation: The investigational compound (e.g., Compound 1) is formulated in a suitable vehicle (e.g., DMSO, saline).

-

Dosing and Schedule: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. The compound is administered at a specified dose and schedule (e.g., 10 mg/kg, intraperitoneally, daily for 14 days). The control group receives the vehicle only.

Endpoint Analysis

-

Tumor Volume and Weight: Tumor volumes are measured throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed.

-

Immunohistochemistry: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis. Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and other relevant biomarkers can be performed.

-

Mechanism of Action Studies: To elucidate the mechanism of action, further in vitro and in vivo analyses are conducted. For Compound 1, this included inhibition of thioredoxin reductase (TrxR) and monitoring of mitochondrial respiration.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding.

Proposed Mechanism of Action for Compound 1